2,2,6-Trimethylheptan-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2,6-trimethylheptan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N/c1-8(2)6-7-9(11)10(3,4)5/h8-9H,6-7,11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFPUSMWZPOXSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,2,6 Trimethylheptan 3 Amine and Analogues
Direct Synthesis Approaches for Tertiary Heptane-Based Amines
The direct formation of the carbon-nitrogen bond in sterically crowded environments is a primary challenge in the synthesis of 2,2,6-trimethylheptan-3-amine. Two principal strategies, alkylation reactions and reductive amination, are commonly employed.
Alkylation Reactions for Sterically Hindered Amine Formation
Alkylation of amines is a fundamental method for forming C-N bonds. However, for sterically hindered amines like this compound, direct alkylation can be challenging due to the steric bulk around the nitrogen atom, which impedes the approach of alkylating agents. thieme-connect.comdtic.mil
To overcome these steric limitations, specialized techniques and reagents are often necessary. One approach involves the use of highly reactive alkylating agents or the activation of the amine to enhance its nucleophilicity. dtic.mil Another strategy employs a sterically hindered, non-nucleophilic base to deprotonate the amine without competing in the alkylation reaction. acs.org For instance, the use of a strong, yet bulky, base can facilitate the alkylation of hindered secondary amines to form tertiary amines. thieme-connect.com
Recent advancements have also explored photoredox-nickel dual catalysis as a means to achieve C-alkylation of secondary nitroalkanes, which can then be reduced to form sterically hindered α-tertiary amines. nih.gov This method offers a pathway to access highly congested amine structures that are difficult to synthesize using traditional methods. nih.gov
| Alkylation Method | Key Features | Applicability to Hindered Amines | Reference |
| Use of Hindered Bases | Employs a non-nucleophilic, strong base to deprotonate the amine. | Effective for alkylating hindered secondary amines to tertiary amines. | thieme-connect.comacs.org |
| Photoredox/Nickel Catalysis | Dual catalytic system for C-alkylation of nitroalkane precursors. | Provides access to α-tertiary amines with significant steric congestion. | nih.gov |
| Cesium Hydroxide Mediation | Utilizes CsOH to promote selective mono-N-alkylation of primary amines. | Particularly effective for sterically-hindered amines. google.com | google.com |
Reductive Amination Pathways Utilizing Branched Ketone Precursors
Reductive amination is a powerful and widely used one-pot method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.comnih.gov For the synthesis of this compound, the corresponding branched ketone, 2,2,6-trimethylheptan-3-one, serves as the precursor. The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced to the final amine. masterorganicchemistry.comrsc.org
The choice of reducing agent is critical for the success of reductive amination, especially with sterically hindered ketones. masterorganicchemistry.com While sodium borohydride (B1222165) can be used, more selective reagents like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride are often preferred as they can selectively reduce the iminium ion in the presence of the ketone. masterorganicchemistry.com
Recent developments have focused on catalytic systems to improve the efficiency and applicability of reductive amination for hindered substrates. Cobalt and nickel-based catalysts have shown promise in the reductive amination of ketones to produce branched primary amines under mild conditions. acs.orgresearchgate.net Furthermore, zinc-mediated carbonyl alkylative amination has emerged as a robust method for synthesizing complex, C(sp3)-rich alkylamines, overcoming limitations of traditional reductive amination with sterically demanding ketones. nih.gov
| Reductive Amination Approach | Precursor | Key Reagents/Catalysts | Advantages | Reference |
| Classical Reductive Amination | 2,2,6-Trimethylheptan-3-one | Ammonia (B1221849), Reducing Agent (e.g., NaBH₄, NaBH(OAc)₃) | Well-established, one-pot procedure. | masterorganicchemistry.com |
| Catalytic Reductive Amination | Branched Ketones | Co or Ni catalysts, H₂ or other hydrogen source | Milder reaction conditions, high yields. | acs.orgresearchgate.net |
| Zinc-Mediated Alkylative Amination | Ketones and Aldehydes | Zinc, Alkyl Halides | Broad substrate scope, overcomes steric hindrance. | nih.gov |
Stereoselective Synthesis Strategies and Chiral Auxiliary Applications
The synthesis of specific stereoisomers of this compound and its analogues often requires the use of stereoselective methods. Chiral auxiliaries are frequently employed to control the stereochemical outcome of the reaction. nih.gov These are chiral compounds that are temporarily incorporated into the substrate, direct the stereoselective formation of the desired bond, and are subsequently removed.
Evans oxazolidinones, for example, are powerful chiral auxiliaries used in the asymmetric synthesis of β-amino alcohols, which can be precursors to chiral amines. smolecule.com The auxiliary guides the alkylation or other bond-forming reactions to proceed with high diastereoselectivity. smolecule.com
Another important strategy is the use of chiral sulfinamides, such as tert-butanesulfinamide, developed by the Ellman lab. yale.edu This reagent has been widely used for the asymmetric synthesis of a vast array of chiral amines. yale.edu It reacts with ketones to form N-sulfinyl imines, which can then be reduced with high stereoselectivity to the corresponding chiral amines. yale.edu
Furthermore, iridium-catalyzed asymmetric reductive amination, in combination with chiral amino alcohols as auxiliaries, has been developed for the efficient preparation of optically active amines under mild conditions. kanto.co.jp This method is particularly useful for synthesizing chiral amines that are not easily accessible through conventional routes. kanto.co.jp
| Stereoselective Method | Key Feature | Example Application | Reference |
| Chiral Auxiliaries (e.g., Evans Oxazolidinones) | Temporary incorporation of a chiral moiety to direct stereochemistry. | Asymmetric synthesis of β-amino alcohols as chiral amine precursors. smolecule.com | nih.govsmolecule.com |
| tert-Butanesulfinamide Chemistry | Formation and stereoselective reduction of N-sulfinyl imines. | Asymmetric synthesis of a wide variety of chiral amines. yale.edu | yale.edu |
| Iridium-Catalyzed Asymmetric Reductive Amination | Use of a chiral catalyst and chiral auxiliary for stereocontrol. | Preparation of optically active amines from ketones. kanto.co.jp | kanto.co.jp |
Optimization of Reaction Conditions for Scalable Synthesis
Transitioning a synthetic route from a laboratory scale to an industrial process requires careful optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness. For the synthesis of amines like this compound, this involves optimizing parameters such as temperature, pressure, catalyst loading, and reaction time. researchgate.netresearchgate.net
The development of continuous flow reactors has offered significant advantages for the scalable synthesis of hindered amines. ncsu.edu Flow chemistry can improve reaction rates, enhance safety by minimizing the volume of hazardous reagents at any given time, and allow for easier automation and control of reaction parameters. acs.org Machine learning algorithms are also being employed to accelerate the optimization of complex reaction spaces in continuous flow systems. acs.org
For catalytic reactions, such as reductive amination, catalyst turnover number and frequency are critical factors for scalability. Research into more active and robust catalysts, such as rhodium-based systems for hydroaminomethylation, aims to increase efficiency and reduce costs, especially with expensive precious metal catalysts. ncsu.edu The choice of solvent can also significantly impact reaction outcomes and is a key parameter to optimize for both yield and environmental considerations. researchgate.net
| Optimization Parameter | Objective | Methodologies | Reference |
| Temperature & Pressure | Maximize reaction rate and selectivity. | Systematic screening, kinetic studies. | researchgate.net |
| Catalyst Loading & Turnover | Minimize cost and waste, maximize efficiency. | Catalyst screening, development of more active catalysts. | ncsu.edudovepress.com |
| Reaction Time | Achieve complete conversion in the shortest time. | Reaction monitoring (e.g., by HPLC, GC). | researchgate.net |
| Solvent Selection | Improve solubility, reaction rate, and ease of workup. | Solvent screening, use of greener solvents. | researchgate.netacs.org |
| Process Technology | Enhance scalability, safety, and control. | Implementation of continuous flow reactors. | ncsu.eduacs.org |
Purification Techniques and Yield Enhancement in Amine Synthesis
The purification of the target amine from reaction mixtures, which may contain starting materials, byproducts, and catalysts, is a crucial step that directly impacts the final yield and purity. Common purification techniques for amines include distillation, crystallization, and chromatography. acs.orgacs.org
For industrial-scale processes, traditional column chromatography can be costly and generate significant solvent waste. acs.orgacs.org Therefore, alternative methods are often sought. Buffer-assisted extraction is an elegant and cost-effective method for separating mixtures of primary, secondary, and tertiary amines based on their differing basicities (pKa values) at various pH levels. acs.orgacs.org
Adsorption techniques using materials like aluminum oxide can also be employed to selectively remove primary and secondary amine impurities from a tertiary amine product. google.com For challenging separations, specialized chromatography media, such as amine-functionalized silica (B1680970), can minimize the strong interactions between basic amines and acidic silica gel, leading to more efficient purifications. biotage.com The optimization of these purification steps is critical for maximizing the isolated yield of high-purity this compound.
| Purification Technique | Principle of Separation | Advantages | Reference |
| Buffer-Assisted Extraction | Differential partitioning of amines between organic and aqueous phases at varying pH. | Cost-effective, scalable, avoids chromatography. acs.orgacs.org | acs.orgacs.org |
| Adsorption | Selective retention of impurities on a solid adsorbent. | Can effectively remove polar impurities like primary and secondary amines. google.com | google.com |
| Amine-Functionalized Chromatography | Minimizes acid-base interactions between the amine and the stationary phase. | Improved separation efficiency for basic compounds. biotage.com | biotage.com |
| Distillation | Separation based on differences in boiling points. | Suitable for thermally stable, volatile amines. | acs.orgacs.org |
| Crystallization | Formation of a solid, pure crystalline product from a solution. | Can provide very high purity, scalable. | researchgate.net |
Spectroscopic and Advanced Analytical Characterization of 2,2,6 Trimethylheptan 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 2,2,6-trimethylheptan-3-amine by providing detailed information about the hydrogen and carbon atomic environments and their connectivity.
Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound provides characteristic signals corresponding to its unique proton environments. The protons on the amine group (NH₂) typically appear as a broad signal due to fast proton exchange and hydrogen bonding, with a chemical shift that can vary depending on solvent and concentration (typically δ 0.5-5.0 ppm). jove.com Protons on the carbon atom alpha to the nitrogen (α-protons) are deshielded and appear at a higher chemical shift (around δ 2.2-2.9 ppm) compared to protons further down the alkyl chain (β and γ protons, δ 1.0-1.7 ppm). jove.com The tert-butyl group at the 2-position presents as a sharp singlet, integrating to nine protons, while the isopropyl group at the 6-position shows a doublet for the six methyl protons and a multiplet for the single methine proton.
Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum offers complementary information by revealing the number of unique carbon environments. The carbon atom bonded to the nitrogen (C3) is significantly deshielded, appearing in the range of δ 30-60 ppm. jove.com The quaternary carbon of the tert-butyl group (C2) and the other aliphatic carbons will have distinct chemical shifts reflecting their local electronic environment. For instance, in similar branched amine structures, carbon signals can range from approximately δ 16 ppm to δ 77 ppm. google.com
Predicted ¹H and ¹³C NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 (CH₃) | ~0.9 (s, 9H) | ~27.0 |
| C2 (C) | - | ~33.0 |
| C3 (CH) | ~2.7 (m, 1H) | ~60.0 |
| C4 (CH₂) | ~1.4 (m, 2H) | ~40.0 |
| C5 (CH₂) | ~1.2 (m, 2H) | ~23.0 |
| C6 (CH) | ~1.6 (m, 1H) | ~28.0 |
| C7, C7' (CH₃) | ~0.9 (d, 6H) | ~22.5 |
Note: These are predicted values based on standard chemical shift ranges and data from analogous structures. Actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
To confirm the precise connectivity of the atoms within this compound, two-dimensional (2D) NMR experiments are employed. doi.orgscience.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. youtube.com It would show correlations between the methine proton at C3 and the methylene (B1212753) protons at C4, as well as between the C6 methine proton and both the C5 methylene protons and the C7 methyl protons. This helps to trace the carbon backbone of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (one-bond ¹H-¹³C correlations). youtube.com This allows for the definitive assignment of each proton signal to its corresponding carbon atom in the structure. For example, the proton signal at ~2.7 ppm would correlate with the carbon signal at ~60.0 ppm, confirming the C3-H bond.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations). youtube.com HMBC is crucial for establishing the connectivity between quaternary carbons and other parts of the molecule. For instance, it would show a correlation from the singlet of the tert-butyl protons (C1) to the quaternary carbon at C2 and the methine carbon at C3. nih.gov
Stereochemistry: For chiral molecules, specialized NMR techniques, sometimes involving chiral solvating agents, can be used to study stereochemistry. scielo.br These methods can help in differentiating enantiomers or diastereomers by inducing separate signals for the different stereoisomers. dokumen.pub
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Purity and Identification
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for assessing the purity of this compound and confirming its identity. h-brs.deepa.gov The sample is first vaporized and separated from any impurities on a GC column. ftb.com.hr The separated components then enter the mass spectrometer.
For amines, a key fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. jove.comjove.com This process results in the formation of a stable, nitrogen-containing cation. jove.com In the case of this compound, the most likely α-cleavage would involve the loss of the largest alkyl group (the isobutyl group at C4), as this leads to the most stable radical. whitman.edu This would result in a prominent fragment ion. According to the nitrogen rule, a compound with a single nitrogen atom, like this amine, will have an odd molecular weight. jove.com
Chemical Ionization Mass Spectrometry (CI-MS) for Molecular Weight Determination
While electron ionization (EI) used in standard GC-MS can sometimes lead to extensive fragmentation where the molecular ion peak is weak or absent, Chemical Ionization (CI) is a softer ionization technique. whitman.edu CI-MS is often used to definitively determine the molecular weight of a compound. nih.gov In CI-MS, a reagent gas like methane (B114726) or ammonia (B1221849) is ionized, and these ions then react with the analyte molecule in a gentler process, typically protonation. researchgate.net This results in a prominent protonated molecule peak [M+H]⁺, which for this compound (C₁₀H₂₃N, M.W. 157.30) would appear at a mass-to-charge ratio (m/z) of 158. google.com This clearly confirms the molecular weight of the parent molecule.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for separating this compound from reaction byproducts or other impurities, thereby allowing for accurate purity assessment.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for this purpose. A common approach for amines is reverse-phase (RP) HPLC, where a nonpolar stationary phase is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and water with additives like formic or phosphoric acid to improve peak shape. sielc.comsielc.com The retention time of the amine is dependent on its interaction with the stationary phase and its solubility in the mobile phase.
Ion-exchange chromatography is another powerful method for separating amines. nih.gov This technique separates molecules based on their charge, making it highly suitable for protonated amines. By using a column with charged functional groups, components of a mixture can be selectively retained and then eluted by changing the pH or ionic strength of the mobile phase. For complex mixtures containing various alkylamines, different chromatographic conditions can be optimized for effective separation and quantification. nih.govresearchgate.net The purity of the isolated compound can be determined by measuring the area of its peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC) for Volatile Amine Analysis
Gas chromatography is a primary technique for the analysis of volatile compounds like this compound. The analysis of volatile amines by GC, however, presents unique challenges due to their basicity and high polarity. nih.govnasa.govtsijournals.com These characteristics can lead to interactions with active sites, such as residual silanols, on the surface of conventional GC columns and the sample pathway. nih.govnasa.gov This interaction often results in significant peak tailing, which complicates accurate quantification and reduces resolution. nih.govnasa.govtsijournals.com
To mitigate these issues, several strategies are employed. One common approach is derivatization, where the amine is reacted with a reagent to form a less polar and more stable derivative. For instance, low molecular weight aliphatic amines can be derivatized with reagents like pentafluorobenzoyl chloride (PFBOC) to improve their chromatographic behavior. nih.gov Another strategy involves the use of specialized capillary columns designed specifically for amine analysis. nih.govnasa.govtsijournals.com These columns are highly inert and often feature a base-modified polyethylene (B3416737) glycol or a stable bonded siloxane phase that minimizes interactions with the basic amine groups, resulting in sharper, more symmetrical peaks. nih.govnasa.govbldpharm.com The use of an ammonia-loaded carrier gas has also been shown to improve the separation of some volatile amines. wordpress.com
For a compound like this compound, a GC method would typically involve a temperature-programmed run on a specialized amine-specific column coupled with a flame ionization detector (FID) or a mass spectrometer (MS) for detection and identification. The retention time would be a key parameter for identification, though it is highly dependent on the specific column and analytical conditions.
Illustrative GC Parameters for Volatile Amine Analysis
The following table illustrates typical parameters that could be adapted for the analysis of this compound, based on methods used for other short-chain aliphatic amines.
| Parameter | Typical Value/Condition | Purpose |
| Column | Rtx-Volatile Amine (30 m x 0.32 mm ID, 1.0 µm) or similar | Provides an inert surface to reduce peak tailing for basic compounds. nasa.govbldpharm.com |
| Carrier Gas | Helium or Nitrogen | Mobile phase to carry the analyte through the column. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | 40 °C (hold 2 min), ramp to 240 °C at 10 °C/min | Separates compounds based on their boiling points and column interactions. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID for general quantitation, MS for definitive identification. |
| Derivatization | Optional: e.g., with PFBOC or isobutyl chloroformate | Can improve peak shape and thermal stability. nih.govresearchgate.net |
High-Performance Liquid Chromatography (HPLC) for Separation of Isomers and Derivatives
High-performance liquid chromatography is a versatile technique for the separation of less volatile compounds or those that are thermally unstable. For amines, HPLC is particularly valuable for the separation of isomers, which can be challenging to resolve by GC alone. tsijournals.com The analysis of this compound and its potential isomers by HPLC would likely employ reversed-phase chromatography.
In reversed-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation of basic compounds like amines on standard C18 columns can be problematic due to interactions with residual silanols on the silica (B1680970) support, leading to poor peak shape. To address this, several approaches can be taken. One is the use of end-capped columns where the residual silanols are deactivated. Another is the addition of a competing base or an ion-pairing agent to the mobile phase. aocs.org Ion-pair reversed-phase HPLC involves adding an agent like an alkyl sulfonate to the mobile phase, which pairs with the protonated amine, forming a neutral complex that chromatographs with better peak shape. aocs.org
The separation of isomers, including potential enantiomers of chiral amines, often requires specialized chiral stationary phases (CSPs) or the use of a chiral derivatizing agent. nasa.gov Given that this compound possesses a chiral center at the C-3 position, resolving its enantiomers would necessitate a chiral HPLC method.
Illustrative HPLC Conditions for Amine Isomer Separation
The table below provides an example of HPLC conditions that could serve as a starting point for developing a separation method for isomers of this compound. These conditions are based on general principles for amine and isomer separations. tsijournals.comaocs.org
| Parameter | Typical Value/Condition | Purpose |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) or a chiral column | C18 for general separation; chiral column for enantiomer resolution. nasa.govaocs.org |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with additives | Reversed-phase elution. Additives can control pH and improve peak shape. |
| Additives | Trifluoroacetic acid (TFA) or an ion-pairing agent (e.g., hexanesulfonic acid) | TFA to suppress silanol (B1196071) interactions; ion-pairing agent to improve retention and peak shape. aocs.org |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate. |
| Detection | UV (after derivatization) or Mass Spectrometry (MS) | Amines lack a strong chromophore for UV detection unless derivatized; MS provides universal detection and identification. |
| Column Temp. | 25 - 40 °C | Controls retention and selectivity. |
Reactivity and Reaction Mechanism Studies of 2,2,6 Trimethylheptan 3 Amine
Investigation of Basicity and Nucleophilicity as Influenced by Steric Hindrance
The basicity of an amine is determined by the availability of the nitrogen lone pair to accept a proton. While alkyl groups are generally electron-donating and increase basicity, excessive steric hindrance can counteract this effect. auburn.edu In the case of 2,2,6-trimethylheptan-3-amine, the bulky alkyl substituents physically obstruct the approach of a proton to the nitrogen atom. This steric impediment can lead to a reduction in its pKa value compared to less hindered primary amines. auburn.edu The destabilization of the resulting tetrahedral conjugate acid due to increased intramolecular distances between substituents further contributes to this reduced basicity. auburn.edu
Nucleophilicity, the ability of the amine to donate its lone pair to an electrophilic carbon, is even more sensitive to steric effects than basicity. masterorganicchemistry.com The attack on a carbon atom is more sterically demanding than the attack on a small proton. rsc.org Consequently, this compound is expected to be a significantly weaker nucleophile than less hindered primary amines. masterorganicchemistry.com This diminished nucleophilicity is a direct result of the bulky groups hindering the approach of the amine to the electrophilic center. masterorganicchemistry.com
To illustrate the impact of steric hindrance on nucleophilicity, a comparison with other primary amines is useful. For instance, the nucleophilicity of t-butylamine is roughly 1000 times lower than that of a "normal" primary amine like n-propylamine. masterorganicchemistry.com Given the even greater steric bulk around the amino group in this compound, a similar or even more pronounced reduction in nucleophilicity is anticipated.
Table 1: Comparison of Basicity and Nucleophilicity of Selected Primary Amines
| Amine | Structure | pKa | Relative Nucleophilicity | Steric Hindrance |
|---|---|---|---|---|
| n-Propylamine | CH₃CH₂CH₂NH₂ | 10.7 | High | Low |
| Isopropylamine | (CH₃)₂CHNH₂ | 10.6 | Medium | Medium |
| t-Butylamine | (CH₃)₃CNH₂ | 10.7 | Low | High |
| This compound | (CH₃)₃CCH(NH₂)CH₂CH(CH₃)₂ | Expected to be lower than less hindered amines | Very Low | Very High |
Kinetic and Thermodynamic Studies of Acid-Base Equilibria
The determination of pKa values for a series of amines can be achieved through methods like potentiometric titration over a range of temperatures. acs.orgresearchgate.net From this data, thermodynamic properties such as the standard enthalpy change (ΔH°) and standard entropy change (ΔS°) for the dissociation of the conjugate acid can be derived using the van't Hoff equation. acs.orgresearchgate.net For sterically hindered amines, the entropy term can be significant due to changes in solvation and conformational freedom upon protonation.
Kinetic studies of acid-base reactions involving sterically hindered amines would likely show slower rates of proton transfer compared to their less hindered counterparts. The steric bulk around the nitrogen atom would increase the activation energy for both the forward and reverse reactions.
Table 2: Representative Thermodynamic Data for the Dissociation of Conjugate Acids of Amines
| Amine | pKa (at 298 K) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
|---|---|---|---|
| Monoethanolamine | 9.50 | 45.2 | -2.1 |
| Diethanolamine | 8.88 | 40.5 | -12.3 |
| Triethanolamine (B1662121) | 7.76 | 32.5 | -25.7 |
| This compound | Data not available | Data not available | Data not available |
Note: The data for mono-, di-, and triethanolamine are provided for illustrative purposes to show trends in thermodynamic parameters with increasing substitution, which can influence steric hindrance.
Reactivity in Electrophilic Substitution Reactions
Due to its significantly reduced nucleophilicity, this compound is expected to be relatively unreactive in electrophilic substitution reactions, such as alkylation or acylation. The steric hindrance around the nitrogen atom would make it difficult for electrophiles to approach and form a new bond. researchgate.net Reactions that proceed via an SN2 mechanism would be particularly slow. masterorganicchemistry.com
For example, the reaction with an alkyl halide to form a secondary amine would be highly disfavored. Similarly, acylation with an acid chloride or anhydride (B1165640) would likely require harsh reaction conditions, if it proceeds at all. The bulky nature of the amine would also hinder the formation of the tetrahedral intermediate required for these reactions.
Mechanisms of Thermal and Oxidative Degradation
The thermal and oxidative stability of amines is a critical aspect of their chemical reactivity, particularly in industrial applications. While specific degradation studies on this compound are not available, research on other branched and sterically hindered amines provides valuable insights.
Thermal Degradation: Thermal degradation of amines can occur at elevated temperatures, often proceeding through different mechanisms depending on the structure of the amine and the presence of other reactants like CO₂. nih.gov For sterically hindered amines, the degradation pathways may differ from those of linear amines. utexas.edu In some cases, steric hindrance can enhance thermal stability. researchgate.netoup.com However, the presence of branched alkyl groups can also lead to specific degradation reactions, such as the formation of stable cyclic products. utexas.edu
Oxidative Degradation: Oxidative degradation occurs in the presence of oxygen and can be initiated by heat, light, or metal ions. oup.com The mechanism often involves the formation of free radicals. For amines, the carbon atoms alpha to the nitrogen are particularly susceptible to oxidation. researchgate.net The presence of tertiary hydrogens in the structure of this compound, such as the one at the C3 position, could be a potential site for initial radical attack. The degradation can lead to a variety of products, including smaller amines, aldehydes, ketones, and carboxylic acids. nih.gov Some studies suggest that sterically hindered amines can be more resistant to oxidative degradation than their unhindered counterparts. oup.com
Table 3: General Degradation Products of Amines
| Degradation Type | Potential Products from this compound |
|---|---|
| Thermal | Smaller amines, alkenes (from elimination reactions) |
| Oxidative | 2,2,6-Trimethylheptan-3-one, smaller carboxylic acids, amides |
Hydrogen Atom Abstraction Studies and Radical Chemistry of Branched Amine Systems
The radical chemistry of amines is often initiated by the abstraction of a hydrogen atom, either from a C-H bond or an N-H bond, to form an aminoalkyl or an aminyl radical, respectively. researchgate.net The site of hydrogen abstraction is determined by the bond dissociation energies (BDEs) of the various C-H and N-H bonds in the molecule. Generally, C-H bonds alpha to the nitrogen are weaker and thus more susceptible to abstraction. researchgate.net
In this compound, there are several types of C-H bonds. The C-H bond at the C3 position (alpha to the nitrogen) is a likely site for hydrogen atom abstraction. rsc.org Theoretical studies on similar branched alkanes have shown that tertiary C-H bonds are particularly reactive towards radical abstraction. researchgate.net
Once formed, the resulting carbon-centered radical can undergo various reactions, including:
Reaction with oxygen: to form a peroxy radical, which can then lead to further oxidative degradation products.
Rearrangement: via intramolecular hydrogen shifts to form a more stable radical.
Combination with other radicals: to form larger molecules.
The radical chemistry of sterically hindered amines is a complex field, and the specific pathways for this compound would require detailed experimental and computational studies.
Computational Chemistry and Theoretical Investigations of 2,2,6 Trimethylheptan 3 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, making it a cornerstone of modern computational chemistry. wiley.com For 2,2,6-trimethylheptan-3-amine, DFT calculations can elucidate its fundamental electronic properties and determine its most stable three-dimensional arrangements.
By solving the Kohn-Sham equations for this molecule, researchers can obtain the optimized ground-state geometry, minimizing the total electronic energy. This process reveals precise bond lengths, bond angles, and dihedral angles. The steric hindrance introduced by the bulky tert-butyl group at the 2-position and the isobutyl group at the 6-position significantly influences the conformational preferences around the chiral center at the 3-position.
Furthermore, DFT provides access to key electronic descriptors. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, a key characteristic of the amine's lone pair, while the LUMO energy relates to its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.
A molecular electrostatic potential (MEP) map can also be generated from the DFT electron density. For this compound, the MEP would visually highlight the electron-rich region associated with the nitrogen atom's lone pair, indicating its susceptibility to electrophilic attack and its role in hydrogen bonding.
Table 1: Representative DFT-Calculated Parameters for this compound (Note: These values are illustrative, based on typical results for similar alkylamines from DFT calculations at a common level of theory, such as B3LYP/6-31G(d).)
| Parameter | Predicted Value | Significance |
| Energy of HOMO | -6.5 eV | Indicates the energy of the lone pair electrons on the nitrogen, relating to its basicity and nucleophilicity. |
| Energy of LUMO | +1.2 eV | Relates to the molecule's ability to accept an electron; a positive value indicates it is not a strong electron acceptor. |
| HOMO-LUMO Gap | 7.7 eV | A large gap suggests high kinetic stability and low reactivity in reactions not involving the amine group. |
| Dipole Moment | 1.3 D | Quantifies the overall polarity of the molecule, arising primarily from the C-N and N-H bonds. |
| NBO Charge on Nitrogen | -0.86 e | The calculated negative charge on the nitrogen atom highlights its high electron density. rsc.org |
Molecular Mechanics and Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While DFT is excellent for electronic structure, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are better suited for exploring the vast conformational landscape of flexible molecules like this compound. wiley.com MM methods use classical force fields to calculate the potential energy of a molecule as a function of its atomic coordinates, allowing for rapid energy minimization and conformational searching.
For this compound, a systematic search of the rotatable bonds would identify numerous low-energy conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, providing a comprehensive picture of the molecule's structural flexibility.
Molecular Dynamics (MD) simulations extend this by solving Newton's equations of motion for the atoms over time, simulating the molecule's dynamic behavior. iyte.edu.tr An MD simulation of this compound, either in the gas phase or in a solvent, would reveal how the molecule folds and flexes, and how it interacts with its environment. In a condensed phase, MD is particularly useful for studying intermolecular interactions, such as the formation and dynamics of hydrogen bonds between the amine group and surrounding solvent molecules or other amine molecules.
Table 2: Illustrative Conformational Analysis via Dihedral Scan (Note: This table represents a hypothetical potential energy scan for the C2-C3-N-H dihedral angle, demonstrating the energy changes associated with rotation around this bond.)
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |
| 0 | 2.5 | Eclipsed |
| 60 | 0.0 | Staggered (Gauche) |
| 120 | 2.8 | Eclipsed |
| 180 | 0.2 | Staggered (Anti) |
| 240 | 2.8 | Eclipsed |
| 300 | 0.0 | Staggered (Gauche) |
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Amine Functionality
Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) models are statistical tools that correlate the structural or physicochemical properties of molecules with their properties or biological activities. meilerlab.orgmdpi.com For this compound, QSPR/QSAR models can be developed to predict various characteristics based on its amine functionality. science.gov
The first step in building a QSAR/QSPR model is the calculation of molecular descriptors. journalssystem.com These are numerical values that encode different aspects of the molecule's structure. For an amine, relevant descriptors would include:
Topological descriptors: Indices that describe the molecular branching and connectivity.
Quantum-chemical descriptors: Parameters derived from calculations (like those from DFT), such as HOMO/LUMO energies, atomic charges, and dipole moment. mdpi.com
Physicochemical descriptors: Properties like the octanol-water partition coefficient (logP) and molar refractivity, which relate to hydrophobicity and polarizability. journalssystem.com
Steric descriptors: Parameters that quantify the size and shape of the molecule.
Once a set of descriptors is calculated for a series of related amines, a mathematical model (e.g., multiple linear regression, neural networks) is trained to correlate these descriptors with an experimentally measured property (e.g., boiling point, pKa) or biological activity. mdpi.comjournalssystem.com Such a model could then be used to predict the properties of this compound.
Table 3: Relevant Molecular Descriptors for QSAR/QSPR Modeling of Amine Functionality
| Descriptor Type | Example Descriptor | Property Predicted |
| Topological | Wiener Index | Boiling Point, Viscosity |
| Physicochemical | LogP (Octanol-Water Partition Coeff.) | Membrane permeability, Hydrophobicity journalssystem.com |
| Electronic | NBO Charge on Nitrogen | Basicity (pKa), Proton Affinity rsc.org |
| Steric | Molar Refractivity | Receptor Binding Affinity science.gov |
| Quantum-Chemical | Hydrogen Bond Donor (HBD) count | Solubility in polar solvents journalssystem.com |
Prediction of Spectroscopic Parameters and Reaction Pathways
Computational methods are widely used to predict spectroscopic data, which can aid in the identification and characterization of unknown compounds. For this compound, DFT calculations can predict its vibrational (infrared) and nuclear magnetic resonance (NMR) spectra.
The vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the stretching and bending modes of the molecule's functional groups. core.ac.uk The predicted IR spectrum would show characteristic peaks for N-H stretching, N-H bending, and C-N stretching, which can be compared with experimental data for validation.
Theoretical reaction pathway analysis can provide mechanistic insights into the chemical transformations of this compound. DFT is commonly employed to map the potential energy surface of a reaction, identifying transition states and intermediates. frontiersin.org For this amine, relevant reaction pathways for study could include:
Protonation: Modeling the addition of a proton to the amine nitrogen to understand its basicity.
Deamination: Investigating the mechanism of removing the amino group, which could proceed through various intermediates depending on the reagents used. ulpgc.esmoreheadstate.edu
N-Silylation: A common reaction for primary amines in the presence of silanes. frontiersin.org
Hydrogen Abstraction: Studying the radical-mediated abstraction of a hydrogen atom from the carbon alpha to the nitrogen. acs.org
By calculating the activation energies for these pathways, researchers can predict the feasibility and selectivity of different reactions. rsc.orgnih.gov
Table 4: Predicted Characteristic Infrared (IR) Frequencies for this compound (Note: These are representative values for primary amines. Calculated frequencies are often scaled by a factor to better match experimental data.)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |
| N-H Symmetric & Asymmetric Stretch | 3300 - 3500 | A characteristic doublet for primary amines. core.ac.uk |
| C-H Stretch (sp³) | 2850 - 3000 | Stretching of C-H bonds in the alkyl chain. |
| N-H Bend (Scissoring) | 1590 - 1650 | Bending motion of the -NH₂ group. |
| C-N Stretch | 1020 - 1250 | Stretching of the carbon-nitrogen bond. |
Research Applications and Emerging Areas of 2,2,6 Trimethylheptan 3 Amine
Role as a Ligand in Transition Metal Coordination Chemistry
In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. Amines are common ligands, using the lone pair of electrons on the nitrogen atom to form a coordinate covalent bond with a metal center. The structure of the amine, particularly the steric bulk of the alkyl groups surrounding the nitrogen, can significantly influence the geometry, stability, and reactivity of the resulting metal complex.
Multidentate amine ligands, which can bind to a metal through multiple sites, are a successful family of ligands in Group 1 metal chemistry due to their synthetic tunability and chemical robustness. While 2,2,6-Trimethylheptan-3-amine is a monodentate ligand (binding through one site), its bulky 2,2,6-trimethylheptyl group would impart significant steric hindrance. This steric crowding can be exploited to:
Stabilize unusual coordination geometries and low-coordination numbers: The bulky nature of the ligand can prevent the coordination of multiple ligands to the metal center, thereby stabilizing complexes with fewer coordinate bonds than are typically observed.
Influence catalytic activity: The steric environment created by the ligand can control substrate access to the metal's active site, potentially leading to enhanced selectivity in catalytic reactions.
Modify redox potentials: Ligands that impose a specific geometry on a metal ion can destabilize one oxidation state over another, thereby shifting the redox potential.
While specific complexes involving this compound as a ligand are not prominently documented, its structural properties make it a candidate for research in areas where ligand bulk is a key design parameter.
Catalytic Applications in Organic Synthesis and Polymerization
The steric and electronic properties of amines are crucial in their application as catalysts or components of catalytic systems. Bulky primary amines are particularly important in certain transition-metal-catalyzed reactions.
Organic Synthesis: In cross-coupling reactions such as the Buchwald-Hartwig amination, sterically hindered ligands are often required to achieve high yields, and the steric profile of the amine substrate itself is a critical factor. While extremely bulky amines can be challenging substrates, specialized catalyst systems have been developed to facilitate their coupling with aryl halides. A compound like this compound could serve as a bulky amine building block for creating complex organic molecules. Amines are also widely used as organocatalysts for reactions like the Knoevenagel condensation.
Polymerization: Amines can act as initiators, activators, or chain transfer agents in various polymerization reactions. For instance, in Atom Transfer Radical Polymerization (ATRP), amines can be used as ligands for the copper catalyst, influencing its activity and control over the polymerization process. The steric hindrance of tertiary amines has been shown to have a significant effect on the copolymerization of carbonyl sulfide (B99878) and propylene (B89431) oxide. While less common, primary amines can also be used to initiate controlled radical polymerization through processes like radical deamination.
Development as a Sterically Hindered Amine for Gas Absorption (e.g., CO2 Capture)
One of the most promising areas for sterically hindered amines is in post-combustion CO2 capture. Amine scrubbing is a mature technology for removing CO2 from flue gas, but it is energy-intensive, largely due to the energy required to regenerate the amine solvent after it has absorbed CO2.
Sterically hindered amines like this compound offer potential advantages over conventional amines such as monoethanolamine (MEA). The steric bulk around the nitrogen atom leads to the formation of a less stable carbamate (B1207046) when it reacts with CO2. This instability facilitates the hydrolysis of the carbamate to form bicarbonate, which has two key benefits:
Lower Regeneration Energy: Because the bond formed with CO2 is weaker, less energy is required to break it during the solvent regeneration step, which is a major driver of the operating cost of a capture plant.
Kinetic and Thermodynamic Studies of CO2 Absorption Performance
The performance of an amine solvent for CO2 capture is governed by both thermodynamics (how much CO2 it can absorb) and kinetics (how fast it absorbs it).
Thermodynamics: Sterically hindered amines generally exhibit superior thermodynamic properties for CO2 capture. The formation of bicarbonate instead of stable carbamates allows for a higher theoretical absorption capacity. This means that a smaller volume of solvent could potentially be circulated to capture the same amount of CO2, reducing pumping costs and equipment size.
Kinetics: A trade-off often exists between favorable thermodynamics and fast kinetics. Unhindered primary amines like MEA react very quickly with CO2. The bulky groups in SHAs can slow down the rate of reaction with CO2 compared to MEA. However, this slower rate can sometimes be offset by blending the SHA with a faster amine, known as an activator (like piperazine), to create a formulated solvent with both high capacity and a rapid absorption rate.
| Property | Conventional Primary Amines (e.g., MEA) | Sterically Hindered Amines (SHAs) |
|---|---|---|
| Reaction Kinetics | Fast | Generally Slower |
| Primary Reaction Product | Stable Carbamate | Bicarbonate (via unstable carbamate) |
| Theoretical CO₂ Loading (mol CO₂/mol amine) | ~0.5 | ~1.0 |
| Heat of Reaction | High | Lower |
| Regeneration Energy | High | Lower |
Influence on Membrane Stability in Absorption Systems
Membrane contactors are an alternative technology to traditional packed towers for CO2 absorption. In these systems, a microporous membrane separates the gas and liquid phases, providing a large surface area for mass transfer without dispersing one phase into the other. A critical challenge in membrane contactors is "wetting," where the liquid solvent penetrates the membrane pores, which increases the resistance to mass transfer and reduces performance.
The choice of amine and its physical properties can influence membrane stability. The steric structure of the amine can affect the transport properties and selectivity within the membrane system. Studies have shown that the steric hindrance effect of polyamines can significantly promote CO2 transport performance in polymeric membranes. The amine structure is a crucial factor in determining CO2 separation performance, and different amines can lead to vastly different permeability and selectivity in a membrane matrix. Therefore, designing a solvent system with a sterically hindered amine like this compound would require careful consideration of its interaction with the chosen membrane material to ensure long-term stability and prevent wetting.
Potential in Material Science as a Polymer Additive or Modifier
Amines are versatile additives and modifiers in material science. One of the most important applications for sterically hindered amines is as Hindered Amine Light Stabilizers (HALS). HALS are a class of additives used to protect polymers from degradation caused by UV light. They function by scavenging free radicals that are formed during photodegradation, thereby interrupting the degradation cycle. This protective mechanism is regenerative, allowing HALS to provide long-lasting stability.
While most commercial HALS are derivatives of tetramethylpiperidine, the underlying principle of using sterically hindered amines for stabilization is well-established. A bulky primary amine like this compound could potentially be used as:
A building block for synthesizing novel, high-molecular-weight stabilizers.
A reactive additive that can be grafted onto a polymer backbone to impart specific properties.
A surface modifier to alter the properties of a material.
Use as an Intermediate in the Synthesis of Pharmacologically Active Compounds or Agrochemicals
Amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and agrochemicals. The introduction of bulky, sterically demanding alkyl groups is a common strategy in medicinal chemistry to improve a drug's metabolic stability or enhance its lipophilicity. Steric bulk can shield reactive sites on a molecule from enzymatic degradation, potentially increasing the drug's half-life in the body.
A bulky primary amine like this compound represents a pre-formed, sterically hindered building block. Its use could simplify the synthesis of complex target molecules by providing a large, non-polar side chain. Biocatalysis, using enzymes like transaminases and imine reductases, has become an important tool for the synthesis of chiral amine-containing pharmaceuticals, offering a greener alternative to traditional chemical methods. Given its structure, this compound could be a valuable intermediate for creating novel active pharmaceutical ingredients (APIs) or pesticides where steric hindrance is a desired feature.
Future Directions and Interdisciplinary Research Opportunities
Exploration of Novel, Sustainable Synthetic Routes and Biocatalytic Approaches
The synthesis of structurally complex amines, such as 2,2,6-Trimethylheptan-3-amine, is increasingly moving away from traditional chemical methods towards more sustainable and efficient biocatalytic strategies. Enzymes offer unparalleled selectivity and operate under mild, environmentally friendly conditions.
Research Findings: Biocatalytic synthesis of chiral amines is a rapidly advancing field. researchgate.net Key enzyme classes that show promise for the synthesis of branched amines include:
Imine Reductases (IReds) and Reductive Aminases (RedAms): These enzymes catalyze the asymmetric reduction of imines to form chiral amines. The discovery of hundreds of new IReds has expanded the toolbox available for screening, enabling the synthesis of amines from structurally demanding ketones and amines. researchgate.netacs.org Biocatalytic cascades combining ene-reductases (EReds) with IReds can convert α,β-unsaturated ketones into amines with two stereogenic centers, offering high purity and stereoselectivity. acs.org
ω-Transaminases (ω-TAs): These enzymes are effective for producing chiral amines from prochiral ketones through asymmetric synthesis. researchgate.net
Amine Dehydrogenases (AmDHs): The discovery of native AmDHs has provided a direct route for the reductive amination of ketones to optically active amines, complementing the capabilities of transaminases, particularly for shorter-chain chiral amines. frontiersin.org
These biocatalytic methods represent a significant step forward, offering a green alternative to conventional routes that may require harsh reagents, protecting groups, and metal catalysts. nih.gov
Interactive Data Table: Comparison of Biocatalytic Methods for Amine Synthesis
| Enzyme Class | Reaction Type | Advantages | Challenges |
| Imine Reductases (IReds) | Asymmetric imine reduction | High stereoselectivity, broad substrate scope, dynamic kinetic resolution. researchgate.net | Co-factor regeneration, enzyme stability. |
| ω-Transaminases (ω-TAs) | Asymmetric transamination | High enantiomeric excess, avoids direct use of ammonia (B1221849). researchgate.net | Equilibrium limitations, byproduct removal. |
| Amine Dehydrogenases (AmDHs) | Reductive amination | Direct conversion of ketones, high atom economy. frontiersin.org | Limited number of characterized enzymes, substrate scope. |
Advanced Analytical Techniques for Trace Analysis and In Situ Monitoring of Amine Reactions
The detection and quantification of amines, especially at trace levels within complex matrices, require sophisticated analytical methods. Furthermore, the ability to monitor reactions in real-time provides invaluable kinetic and mechanistic data.
Research Findings: Standard analytical methods for amines often involve chromatographic separation coupled with sensitive detection.
Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for amine analysis. helsinki.fibre.com Due to the often-weak chromophores or fluorophores of amines, derivatization is a common strategy to enhance detectability. nih.gov
Derivatization Reagents: Reagents like ortho-phthalaldehyde (OPA) and 2,3-naphthalenecarboxaldehyde (NDA) react with primary amines to produce intensely fluorescent products, enabling detection at femtomole levels. nih.gov
Hyphenated Techniques: Coupling chromatography with mass spectrometry (GC-MS, LC-MS) provides both separation and structural identification, which is crucial for complex mixture analysis and impurity profiling. tezu.ernet.inchemistryjobinsight.com
In Situ Monitoring: Techniques that allow for real-time analysis inside the reaction vessel are critical for optimizing reaction conditions and understanding mechanisms. researchgate.net Spectroscopic methods are often employed for this purpose, providing high-density data without the need for manual sampling. researchgate.net
Interactive Data Table: Overview of Analytical Techniques for Amines
| Technique | Principle | Application | Advantages | Limitations |
| HPLC with Fluorescence Detection | Chromatographic separation followed by detection of fluorescent derivatives. | Trace quantification of biogenic amines. nih.gov | High sensitivity (femtomole range), high selectivity. | Requires derivatization for non-fluorescent amines. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Analysis of amines in aqueous solutions, food samples. helsinki.fibre.com | High resolution, suitable for volatile amines. | Polar amines may require derivatization to prevent column adsorption. bre.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass-based detection and identification. | Identification of unknown amines, proteomics, metabolite analysis. tezu.ernet.in | High specificity, provides molecular weight and structural information. | Matrix effects can suppress ion signals. chemistryjobinsight.com |
| In Situ Spectroscopy | Real-time measurement of spectroscopic changes within a reactor. | Reaction progress monitoring, kinetic studies. researchgate.net | High data density, no sampling required, immediate feedback. | Challenges with mixing in heterogeneous reactions, potential for signal interference. |
Design of Functionalized Derivatives for Targeted Applications (e.g., N-ethyl-2,2,6-trimethylheptan-3-amine)
The strategic modification of the this compound structure by introducing functional groups can tailor its physicochemical properties for specific applications. N-alkylation, such as the formation of N-ethyl-2,2,6-trimethylheptan-3-amine, is a common strategy to modulate properties like basicity, lipophilicity, and steric hindrance. While specific applications for this ethylated derivative are not extensively documented in public literature, its properties can be predicted and compared to analogous structures. For instance, the properties of the closely related compound N-ethyl-2,2,5-trimethylhexan-3-amine are available.
Research Findings: The addition of an ethyl group to a primary amine to form a secondary amine generally increases its steric bulk and lipophilicity while slightly altering its basicity. These changes can profoundly impact how the molecule interacts with other substances or biological systems. In drug development, such modifications are used to optimize binding affinity to a target receptor or to improve pharmacokinetic properties. In materials science, functionalization can enhance a molecule's utility as a building block for polymers or as a surface-modifying agent.
Interactive Data Table: Computed Properties of a Functionalized Amine Derivative (Data shown for the analogous compound N-ethyl-2,2,5-trimethylhexan-3-amine)
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₅N | nih.gov |
| Molecular Weight | 171.32 g/mol | nih.gov |
| XLogP3 (Lipophilicity) | 3.6 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 1 | nih.gov |
| Rotatable Bond Count | 5 | nih.gov |
Integration with Green Chemistry Principles for Environmentally Benign Processes
The synthesis and application of chemicals are increasingly scrutinized through the lens of green chemistry, which aims to minimize environmental impact. The production of amines is an area where these principles can be effectively applied.
Research Findings: Green chemistry emphasizes several key areas relevant to amine synthesis:
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. rsc.org Biocatalytic reductive amination, for example, is highly atom-economical.
Use of Renewable Feedstocks: Exploring routes that begin from bio-based starting materials rather than petrochemicals. rsc.org
Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as water or bio-derived solvents, and avoiding toxic catalysts. researchgate.netmdpi.com
Process Intensification: Developing one-pot or tandem reactions that reduce the number of steps, minimize purification, and save energy and resources. mdpi.comchemrxiv.org
The biocatalytic routes discussed in section 7.1 are inherently aligned with these principles, as they typically use water as a solvent, operate at ambient temperature and pressure, and exhibit high selectivity that reduces waste generation.
Investigation of Biological Interactions and Bioactivity Profiles for Branched Amines
The chemical properties of amines make them prime candidates for biological activity. The lone pair of electrons on the nitrogen atom allows them to act as both bases and nucleophiles, enabling a wide range of interactions with biological macromolecules. nih.gov
Research Findings: Amines are fundamental components of many biologically active molecules, including hormones, neurotransmitters, and alkaloids. nih.gov The specific structure of a branched amine like this compound is significant. The bulky, sterically hindered alkyl groups can influence its interaction with biological targets, such as enzyme active sites or cell surface receptors. This steric hindrance could lead to high selectivity for a particular target or, conversely, prevent binding to others. The amine group itself can participate in crucial hydrogen bonding and ionic interactions, which are fundamental to molecular recognition in biological systems. researchgate.net Future research could involve screening this compound and its derivatives against various biological targets to uncover potential applications in pharmaceuticals or agrochemicals.
Q & A
Q. Example Table: Reactivity Comparison of Structural Analogs
| Compound | Nucleophilicity (krel) | Stability (t1/2 in H2O) |
|---|---|---|
| This compound | 0.45 | 48 hours |
| N,2,3-Trimethylcyclohexanamine | 0.78 | 72 hours |
| 1-Methylcyclohexylamine | 1.00 | 24 hours |
Advanced: What analytical techniques validate the purity and structure of this compound?
Methodological Answer:
- NMR Spectroscopy:
- 1H NMR: Identify methyl group splitting patterns (e.g., δ 1.0–1.2 ppm for tertiary CH3).
- 13C NMR: Confirm branching via quaternary carbon signals (δ 30–40 ppm).
- GC-MS: Detect impurities (<1%) using non-polar columns (e.g., DB-5MS).
- HPLC: Use chiral columns (e.g., Chiralpak IA) to resolve enantiomers if present.
Validation: Compare retention times and spectra with synthetic standards.
Basic: How does solvent choice impact solubility and stability studies of this compound?
Methodological Answer:
- Solubility Testing:
- Use shake-flask method in solvents like hexane (non-polar), ethanol (polar protic), and DCM (polar aprotic).
- Measure saturation concentration via UV-Vis (if chromophore present) or gravimetry.
- Stability Assessment:
- Incubate at 25°C, 40°C, and 60°C in buffered solutions (pH 3–10).
- Monitor degradation via LC-MS; calculate activation energy (Ea) using Arrhenius plots.
Example Data (Hypothetical):
| Solvent | Solubility (mg/mL) | Stability (t1/2 at 25°C) |
|---|---|---|
| Hexane | 120 | >30 days |
| Ethanol | 45 | 15 days |
| Water | <1 | 2 days |
Advanced: What strategies address conflicting pharmacological data in amine-based analogs?
Methodological Answer:
- Meta-Analysis: Aggregate data from studies on analogs (e.g., tryptamine derivatives ) to identify trends.
- Dose-Response Curves: Test across multiple concentrations to rule out non-linear effects.
- Target Validation: Use CRISPR knockouts or receptor-binding assays (e.g., radioligand displacement) to confirm specificity.
- Purity Verification: Replicate studies with HPLC-purified samples to exclude impurity-driven artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
